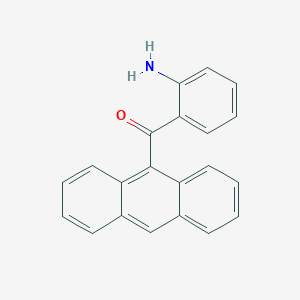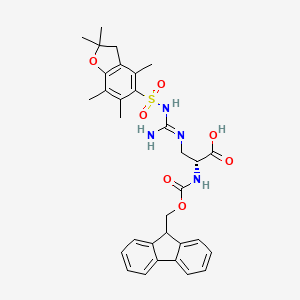
Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH is a derivative of alanine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a guanidino group protected by a 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the protecting groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Guanidino Group: The guanidino group is introduced by reacting the protected D-alanine with a guanidino reagent, such as N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea.
Protection of the Guanidino Group: The guanidino group is then protected with the Pbf group to prevent unwanted side reactions during peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used to remove the Pbf group.
Major Products
The major products formed from these reactions are peptides with specific sequences and functionalities, which are used in various research and industrial applications .
Scientific Research Applications
Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Employed in the development of peptide-based probes and inhibitors for studying biological processes.
Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH involves the formation of stable peptide bonds through the coupling of its amino and carboxyl groups with other amino acids. The Fmoc and Pbf protecting groups ensure that the reactive sites are protected during the synthesis process, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions enables the final peptide product to be obtained .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Arg(Pbf)-OH: Similar in structure but with an arginine residue instead of alanine.
Fmoc-D-Lys(Boc)-OH: Contains a lysine residue with a Boc (tert-butoxycarbonyl) protecting group.
Fmoc-D-Orn(Alloc)-OH: Contains an ornithine residue with an Alloc (allyloxycarbonyl) protecting group.
Uniqueness
Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH is unique due to its specific combination of protecting groups and the presence of a guanidino group, which provides additional functionality and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Properties
Molecular Formula |
C32H36N4O7S |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2R)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m1/s1 |
InChI Key |
BLJRFPSBMLTXSO-AREMUKBSSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



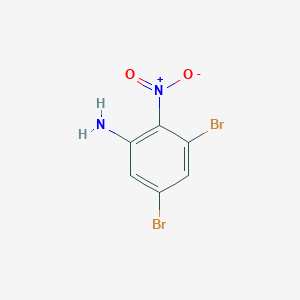
![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
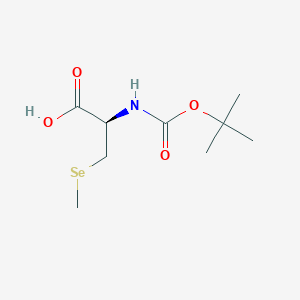
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
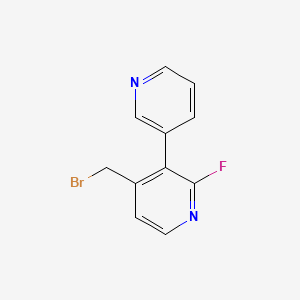
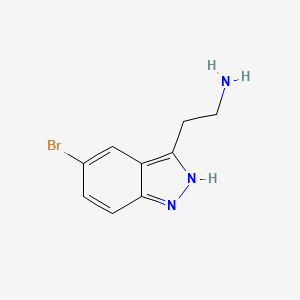
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)

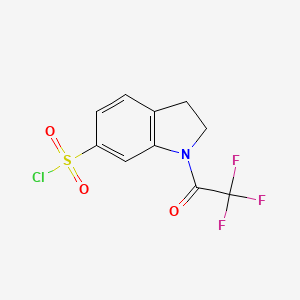
![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
